Jte-607

Beschreibung

a multiple cytolkine inhibito

Eigenschaften

IUPAC Name |

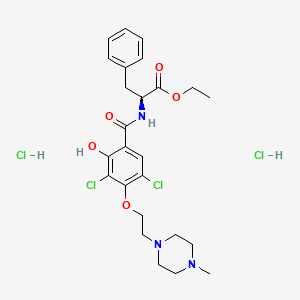

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAUEQJEWIWCQ-FJSYBICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl4N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188791-09-5 | |

| Record name | JTE-607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTE-607: A Technical Guide to its Mechanism of Action in Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607 is a potent small molecule inhibitor of multiple inflammatory cytokines. Originally developed for its anti-inflammatory properties, its mechanism of action has been elucidated, revealing a novel target within the cellular machinery of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in cytokine inhibition. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Pre-mRNA Processing

This compound functions as a prodrug, which upon entering the cell, is hydrolyzed by intracellular esterases into its active form.[1][2] The primary molecular target of the active metabolite is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1][2] CPSF3 is a critical endonuclease component of the cleavage and polyadenylation (CPA) complex, which is responsible for the 3'-end processing of precursor messenger RNA (pre-mRNA).

By binding to and inhibiting the enzymatic activity of CPSF3, this compound disrupts the normal cleavage and subsequent polyadenylation of pre-mRNAs.[1][2] This leads to an accumulation of unprocessed pre-mRNAs within the cell. The disruption of this fundamental step in gene expression ultimately results in the suppression of the production of various proteins, including a broad range of inflammatory cytokines. This mechanism provides a powerful and upstream point of intervention in the inflammatory cascade.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting cytokine production.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibition of a wide array of inflammatory cytokines in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) | Reference |

| TNF-α | 11 | [3][4] |

| IL-1β | 5.9 | [3][4] |

| IL-6 | 8.8 | [3][4] |

| IL-8 | 7.3 | [3][4] |

| IL-10 | 9.1 | [3][4] |

| GM-CSF | 2.4 ± 0.8 | [3] |

| IL-1RA | 5.4 ± 0.4 | [3] |

Data are presented as the mean or mean ± standard deviation.

Table 2: In Vitro Inhibition of Cytokine Production in LPS-Stimulated PBMCs from Various Species

| Species | Cytokine | IC50 (nM) | Reference |

| Monkey | IL-8 | 59 | [3] |

| Rabbit | IL-8 | 780 | [3] |

| Mouse | TNF-α | 1600 | [3] |

| Rat | TNF-α | 19000 | [3] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin (B1171834) Shock

| Animal Model | Treatment | Outcome | Reference |

| C. parvum-sensitized C57BL/6 mice with LPS challenge | This compound (0.3-10 mg/kg, i.v.) | Dose-dependent inhibition of mortality; decreased plasma TNF-α | [3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cytokine-inhibiting effects of this compound.

In Vitro Cytokine Inhibition Assay in Human PBMCs

This protocol describes the general procedure for evaluating the inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various cytokines.

Materials:

-

This compound

-

Human whole blood or buffy coats

-

Ficoll-Paque or similar density gradient medium

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes to 1 hour) at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Endotoxin Shock Mouse Model

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a murine model of lethal endotoxemia.

Objective: To evaluate the protective effect of this compound against LPS-induced mortality and cytokine storm.

Materials:

-

This compound

-

Male C57BL/6 mice

-

Corynebacterium parvum (heat-killed)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of a suspension of heat-killed Corynebacterium parvum. This step enhances the sensitivity of the mice to the subsequent LPS challenge.

-

LPS Challenge: After a specific sensitization period (e.g., 7-14 days), challenge the mice with a lethal dose of LPS administered intravenously (i.v.) or intraperitoneally (i.p.).

-

This compound Administration: Administer this compound, typically via intravenous injection, at various doses (e.g., 0.3, 1, 3, 10 mg/kg) shortly before (e.g., 10 minutes) the LPS challenge.[3]

-

Monitoring: Monitor the mice for survival over a defined period (e.g., 48-72 hours).

-

Cytokine Analysis (Optional): In separate groups of animals, collect blood samples at specific time points after the LPS challenge to measure plasma levels of key inflammatory cytokines (e.g., TNF-α) using ELISA.

-

Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Compare plasma cytokine levels between the different treatment groups.

Experimental Workflow Diagram

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action that targets the fundamental process of pre-mRNA 3'-end formation. By inhibiting CPSF3, this compound effectively suppresses the production of a broad spectrum of inflammatory cytokines, as demonstrated in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this novel cytokine inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Technical Guide to its Mechanism of Action in Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607 is a potent small molecule inhibitor of multiple inflammatory cytokines. Originally developed for its anti-inflammatory properties, its mechanism of action has been elucidated, revealing a novel target within the cellular machinery of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in cytokine inhibition. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Pre-mRNA Processing

This compound functions as a prodrug, which upon entering the cell, is hydrolyzed by intracellular esterases into its active form.[1][2] The primary molecular target of the active metabolite is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1][2] CPSF3 is a critical endonuclease component of the cleavage and polyadenylation (CPA) complex, which is responsible for the 3'-end processing of precursor messenger RNA (pre-mRNA).

By binding to and inhibiting the enzymatic activity of CPSF3, this compound disrupts the normal cleavage and subsequent polyadenylation of pre-mRNAs.[1][2] This leads to an accumulation of unprocessed pre-mRNAs within the cell. The disruption of this fundamental step in gene expression ultimately results in the suppression of the production of various proteins, including a broad range of inflammatory cytokines. This mechanism provides a powerful and upstream point of intervention in the inflammatory cascade.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting cytokine production.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibition of a wide array of inflammatory cytokines in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) | Reference |

| TNF-α | 11 | [3][4] |

| IL-1β | 5.9 | [3][4] |

| IL-6 | 8.8 | [3][4] |

| IL-8 | 7.3 | [3][4] |

| IL-10 | 9.1 | [3][4] |

| GM-CSF | 2.4 ± 0.8 | [3] |

| IL-1RA | 5.4 ± 0.4 | [3] |

Data are presented as the mean or mean ± standard deviation.

Table 2: In Vitro Inhibition of Cytokine Production in LPS-Stimulated PBMCs from Various Species

| Species | Cytokine | IC50 (nM) | Reference |

| Monkey | IL-8 | 59 | [3] |

| Rabbit | IL-8 | 780 | [3] |

| Mouse | TNF-α | 1600 | [3] |

| Rat | TNF-α | 19000 | [3] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin Shock

| Animal Model | Treatment | Outcome | Reference |

| C. parvum-sensitized C57BL/6 mice with LPS challenge | This compound (0.3-10 mg/kg, i.v.) | Dose-dependent inhibition of mortality; decreased plasma TNF-α | [3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cytokine-inhibiting effects of this compound.

In Vitro Cytokine Inhibition Assay in Human PBMCs

This protocol describes the general procedure for evaluating the inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various cytokines.

Materials:

-

This compound

-

Human whole blood or buffy coats

-

Ficoll-Paque or similar density gradient medium

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes to 1 hour) at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Endotoxin Shock Mouse Model

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a murine model of lethal endotoxemia.

Objective: To evaluate the protective effect of this compound against LPS-induced mortality and cytokine storm.

Materials:

-

This compound

-

Male C57BL/6 mice

-

Corynebacterium parvum (heat-killed)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of a suspension of heat-killed Corynebacterium parvum. This step enhances the sensitivity of the mice to the subsequent LPS challenge.

-

LPS Challenge: After a specific sensitization period (e.g., 7-14 days), challenge the mice with a lethal dose of LPS administered intravenously (i.v.) or intraperitoneally (i.p.).

-

This compound Administration: Administer this compound, typically via intravenous injection, at various doses (e.g., 0.3, 1, 3, 10 mg/kg) shortly before (e.g., 10 minutes) the LPS challenge.[3]

-

Monitoring: Monitor the mice for survival over a defined period (e.g., 48-72 hours).

-

Cytokine Analysis (Optional): In separate groups of animals, collect blood samples at specific time points after the LPS challenge to measure plasma levels of key inflammatory cytokines (e.g., TNF-α) using ELISA.

-

Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Compare plasma cytokine levels between the different treatment groups.

Experimental Workflow Diagram

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action that targets the fundamental process of pre-mRNA 3'-end formation. By inhibiting CPSF3, this compound effectively suppresses the production of a broad spectrum of inflammatory cytokines, as demonstrated in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this novel cytokine inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Comprehensive Technical Guide for Researchers

Full Chemical Name: ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride

Executive Summary

JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis with significant therapeutic potential in oncology and inflammatory diseases. Initially identified as a broad-spectrum cytokine inhibitor, its direct molecular target has been elucidated as Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical endonuclease in the pre-messenger RNA (pre-mRNA) 3'-end processing machinery. This compound is a prodrug that is intracellularly converted to its active metabolite, which then selectively inhibits CPSF3. This inhibition leads to a disruption of pre-mRNA cleavage and polyadenylation, resulting in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in specific cancer cell types, notably Acute Myeloid Leukemia (AML) and Ewing's sarcoma. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for researchers in drug development and related scientific fields.

Mechanism of Action

This compound exerts its biological effects through a unique mechanism involving the inhibition of pre-mRNA processing. As a prodrug, this compound is readily cell-permeable. Intracellularly, it is hydrolyzed by carboxylesterase 1 (CES1) into its active carboxylic acid form.[1][2][3] This active metabolite then directly binds to and inhibits the endonuclease activity of CPSF3.[4][5]

CPSF3 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of most eukaryotic pre-mRNAs. This process involves the cleavage of the nascent pre-mRNA and the subsequent addition of a poly(A) tail, which are crucial steps for mRNA stability, nuclear export, and translation.

By inhibiting CPSF3, the active form of this compound prevents the cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and transcriptional readthrough.[4][5][6] This disruption of mRNA maturation ultimately results in the downregulation of the corresponding protein expression. The sensitivity of different transcripts to this compound appears to be sequence-specific, which may explain its potent effects on certain cancer types and inflammatory pathways.[2][7][8]

Signaling Pathway of this compound Action

References

- 1. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Comprehensive Technical Guide for Researchers

Full Chemical Name: ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride

Executive Summary

JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis with significant therapeutic potential in oncology and inflammatory diseases. Initially identified as a broad-spectrum cytokine inhibitor, its direct molecular target has been elucidated as Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical endonuclease in the pre-messenger RNA (pre-mRNA) 3'-end processing machinery. This compound is a prodrug that is intracellularly converted to its active metabolite, which then selectively inhibits CPSF3. This inhibition leads to a disruption of pre-mRNA cleavage and polyadenylation, resulting in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in specific cancer cell types, notably Acute Myeloid Leukemia (AML) and Ewing's sarcoma. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for researchers in drug development and related scientific fields.

Mechanism of Action

This compound exerts its biological effects through a unique mechanism involving the inhibition of pre-mRNA processing. As a prodrug, this compound is readily cell-permeable. Intracellularly, it is hydrolyzed by carboxylesterase 1 (CES1) into its active carboxylic acid form.[1][2][3] This active metabolite then directly binds to and inhibits the endonuclease activity of CPSF3.[4][5]

CPSF3 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of most eukaryotic pre-mRNAs. This process involves the cleavage of the nascent pre-mRNA and the subsequent addition of a poly(A) tail, which are crucial steps for mRNA stability, nuclear export, and translation.

By inhibiting CPSF3, the active form of this compound prevents the cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and transcriptional readthrough.[4][5][6] This disruption of mRNA maturation ultimately results in the downregulation of the corresponding protein expression. The sensitivity of different transcripts to this compound appears to be sequence-specific, which may explain its potent effects on certain cancer types and inflammatory pathways.[2][7][8]

Signaling Pathway of this compound Action

References

- 1. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Potent Inhibitor of Pre-mRNA Processing with Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a novel small molecule that has emerged as a potent inhibitor of pre-mRNA processing, demonstrating significant therapeutic potential in both inflammatory diseases and oncology. Initially identified as a suppressor of inflammatory cytokine synthesis, the mechanism of action of this compound has been elucidated to be the inhibition of a key component of the pre-mRNA 3'-end processing machinery, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its effects on cellular pathways.

Introduction

This compound is a prodrug that is intracellularly converted to its active form by carboxylesterases.[1] The active metabolite directly targets and inhibits the endonuclease activity of CPSF3, a critical enzyme in the cleavage and polyadenylation of pre-mRNAs.[2][1] This inhibition leads to the accumulation of unprocessed pre-mRNAs and a subsequent reduction in the levels of mature mRNA for a specific subset of genes, including many inflammatory cytokines and genes crucial for cancer cell proliferation.[2] The inhibitory effect of this compound has been shown to be sequence-specific, with the sequences flanking the cleavage site of the pre-mRNA being a major determinant of drug sensitivity. This sequence-dependent inhibition may explain the compound's selective efficacy against certain cancer types.

Mechanism of Action

This compound's primary mechanism of action is the targeted inhibition of the CPSF3 endonuclease. This process can be broken down into the following key steps:

-

Cellular Uptake and Activation: this compound, an ester prodrug, readily enters cells.

-

Conversion to Active Form: Intracellular carboxylesterases hydrolyze the ester group of this compound, converting it into its active carboxylic acid form.[2]

-

Target Binding and Inhibition: The active form of this compound binds to the active site of CPSF3, a subunit of the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[2][1]

-

Disruption of Pre-mRNA Processing: The inhibition of CPSF3's endonuclease activity prevents the cleavage of pre-mRNAs at their 3' ends.

-

Downstream Effects: This disruption leads to a failure of polyadenylation and transcriptional termination, resulting in transcriptional readthrough and a decrease in the levels of mature, functional mRNAs for a range of genes.[3][4]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The inhibitory activity of this compound has been quantified across various cell types and for different biological effects. The following tables summarize key IC50 values.

Inhibition of Inflammatory Cytokine Production

This compound demonstrates potent, species-specific inhibition of inflammatory cytokine production.

| Cytokine | Cell Type | Species | Stimulant | IC50 (nM) | Reference |

| TNF-α | PBMCs | Human | LPS | 11 | [5][6] |

| IL-1β | PBMCs | Human | LPS | 5.9 | [5][6] |

| IL-6 | PBMCs | Human | LPS | 8.8 | [5][6] |

| IL-8 | PBMCs | Human | LPS | 7.3 | [5][6] |

| IL-10 | PBMCs | Human | LPS | 9.1 | [5][6] |

| IL-8 | PBMCs | Monkey | LPS | 59 | [5] |

| TNF-α | PBMCs | Mouse | LPS | 1600 | [5] |

| TNF-α | PBMCs | Rat | LPS | 19000 | [5] |

Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits selective anti-proliferative effects against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | > 50 | [7] |

| HepG2 | Hepatocellular Carcinoma | < 10 | [7] |

| U937 | Histiocytic Lymphoma | 0.4 | [7] |

| U937MP (differentiated) | Macrophage-like | 16.2 | [7] |

| 22Rv1 | Prostate Cancer | < 5 | |

| LNCaP | Prostate Cancer | > 25 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound.

Compound-Immobilized Affinity Chromatography for Target Identification

This technique was crucial in identifying CPSF3 as the direct target of this compound.[2][1]

Objective: To isolate and identify the cellular proteins that directly bind to the active form of this compound.

Methodology Overview:

-

Ligand Immobilization: The active form of this compound is chemically coupled to a solid support matrix, such as agarose (B213101) beads, creating an affinity column.

-

Cell Lysate Preparation: Cells are lysed to release their protein content.

-

Affinity Chromatography: The cell lysate is passed through the this compound-immobilized column. Proteins with an affinity for this compound will bind to the column, while other proteins will flow through.

-

Washing: The column is washed with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.

References

- 1. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

JTE-607: A Potent Inhibitor of Pre-mRNA Processing with Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a novel small molecule that has emerged as a potent inhibitor of pre-mRNA processing, demonstrating significant therapeutic potential in both inflammatory diseases and oncology. Initially identified as a suppressor of inflammatory cytokine synthesis, the mechanism of action of this compound has been elucidated to be the inhibition of a key component of the pre-mRNA 3'-end processing machinery, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its effects on cellular pathways.

Introduction

This compound is a prodrug that is intracellularly converted to its active form by carboxylesterases.[1] The active metabolite directly targets and inhibits the endonuclease activity of CPSF3, a critical enzyme in the cleavage and polyadenylation of pre-mRNAs.[2][1] This inhibition leads to the accumulation of unprocessed pre-mRNAs and a subsequent reduction in the levels of mature mRNA for a specific subset of genes, including many inflammatory cytokines and genes crucial for cancer cell proliferation.[2] The inhibitory effect of this compound has been shown to be sequence-specific, with the sequences flanking the cleavage site of the pre-mRNA being a major determinant of drug sensitivity. This sequence-dependent inhibition may explain the compound's selective efficacy against certain cancer types.

Mechanism of Action

This compound's primary mechanism of action is the targeted inhibition of the CPSF3 endonuclease. This process can be broken down into the following key steps:

-

Cellular Uptake and Activation: this compound, an ester prodrug, readily enters cells.

-

Conversion to Active Form: Intracellular carboxylesterases hydrolyze the ester group of this compound, converting it into its active carboxylic acid form.[2]

-

Target Binding and Inhibition: The active form of this compound binds to the active site of CPSF3, a subunit of the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[2][1]

-

Disruption of Pre-mRNA Processing: The inhibition of CPSF3's endonuclease activity prevents the cleavage of pre-mRNAs at their 3' ends.

-

Downstream Effects: This disruption leads to a failure of polyadenylation and transcriptional termination, resulting in transcriptional readthrough and a decrease in the levels of mature, functional mRNAs for a range of genes.[3][4]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The inhibitory activity of this compound has been quantified across various cell types and for different biological effects. The following tables summarize key IC50 values.

Inhibition of Inflammatory Cytokine Production

This compound demonstrates potent, species-specific inhibition of inflammatory cytokine production.

| Cytokine | Cell Type | Species | Stimulant | IC50 (nM) | Reference |

| TNF-α | PBMCs | Human | LPS | 11 | [5][6] |

| IL-1β | PBMCs | Human | LPS | 5.9 | [5][6] |

| IL-6 | PBMCs | Human | LPS | 8.8 | [5][6] |

| IL-8 | PBMCs | Human | LPS | 7.3 | [5][6] |

| IL-10 | PBMCs | Human | LPS | 9.1 | [5][6] |

| IL-8 | PBMCs | Monkey | LPS | 59 | [5] |

| TNF-α | PBMCs | Mouse | LPS | 1600 | [5] |

| TNF-α | PBMCs | Rat | LPS | 19000 | [5] |

Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits selective anti-proliferative effects against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | > 50 | [7] |

| HepG2 | Hepatocellular Carcinoma | < 10 | [7] |

| U937 | Histiocytic Lymphoma | 0.4 | [7] |

| U937MP (differentiated) | Macrophage-like | 16.2 | [7] |

| 22Rv1 | Prostate Cancer | < 5 | |

| LNCaP | Prostate Cancer | > 25 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound.

Compound-Immobilized Affinity Chromatography for Target Identification

This technique was crucial in identifying CPSF3 as the direct target of this compound.[2][1]

Objective: To isolate and identify the cellular proteins that directly bind to the active form of this compound.

Methodology Overview:

-

Ligand Immobilization: The active form of this compound is chemically coupled to a solid support matrix, such as agarose beads, creating an affinity column.

-

Cell Lysate Preparation: Cells are lysed to release their protein content.

-

Affinity Chromatography: The cell lysate is passed through the this compound-immobilized column. Proteins with an affinity for this compound will bind to the column, while other proteins will flow through.

-

Washing: The column is washed with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.

References

- 1. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

JTE-607: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607, a potent small molecule inhibitor, has emerged as a significant tool in cancer and inflammation research. Initially identified as a broad-spectrum cytokine inhibitor, its true mechanism of action was later elucidated as a selective, sequence-dependent inhibitor of the cleavage and polyadenylation specificity factor 73 (CPSF73), a critical endonuclease in pre-mRNA 3' end processing. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development.

Discovery and History

This compound was originally developed by Japan Tobacco Inc. as a multi-cytokine inhibitor with potent anti-inflammatory properties.[1] Early studies demonstrated its ability to suppress the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2] This activity suggested its potential therapeutic use in inflammatory diseases and sepsis.

Subsequent research unexpectedly revealed its potent anti-cancer activities, particularly against hematopoietic malignancies such as acute myeloid leukemia (AML) and Ewing's sarcoma.[3][4] This discovery prompted further investigation into its molecular target and mechanism of action. In 2019, it was independently discovered that this compound is a prodrug that, once intracellularly hydrolyzed to its active form (Compound 2), directly targets and inhibits CPSF73 (also known as CPSF3).[1][5] This finding was a pivotal moment in understanding the compound's biological effects and opened new avenues for its therapeutic application.

Mechanism of Action

This compound's mechanism of action is unique and highly specific. As a prodrug, it readily enters cells where it is converted by cellular esterases into its active carboxylic acid form, Compound 2.[6] Compound 2 then directly binds to the active site of CPSF73, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5][7]

The CPSF complex is essential for the 3' end processing of most eukaryotic pre-mRNAs. CPSF73 is the catalytic subunit responsible for cleaving the pre-mRNA at the polyadenylation site, a crucial step for generating mature, stable mRNA transcripts. By inhibiting CPSF73, this compound disrupts this fundamental process, leading to a cascade of downstream effects.

A remarkable feature of this compound's inhibitory activity is its sequence-specificity. The sensitivity of a given pre-mRNA to this compound-mediated inhibition is not uniform but is determined by the nucleotide sequence flanking the cleavage site.[7][8] This sequence-dependent inhibition leads to selective disruption of the processing of a subset of transcripts, which likely contributes to its specific efficacy against certain cancer types.

The inhibition of pre-mRNA processing results in a failure of transcription termination, leading to transcriptional read-through and the accumulation of unprocessed pre-mRNAs.[9] This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in susceptible cancer cells.[4]

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

In Vitro Cytokine Inhibition

This compound demonstrates potent inhibition of various pro-inflammatory cytokines in different cell types and species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cytokine | Cell Line / Species | IC50 (nM) | Reference |

| TNF-α | Human PBMCs | 11 | [2] |

| IL-1β | Human PBMCs | 5.9 | [2] |

| IL-6 | Human PBMCs | 8.8 | [2] |

| IL-8 | Human PBMCs | 7.3 | [2] |

| IL-10 | Human PBMCs | 9.1 | [2] |

| TNF-α | Rat PBMCs | 19000 | [2] |

| TNF-α | Mouse PBMCs | 1600 | [2] |

| IL-8 | Monkey PBMCs | 59 | [2] |

| IL-8 | Rabbit PBMCs | 780 | [2] |

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Acute Myeloid Leukemia (U-937 cells) | SCID Mice | Continuous infusion | Significantly prolonged survival | [10] |

| Pancreatic Ductal Adenocarcinoma | Nude Mice | Intraperitoneal injection | Attenuated tumor growth | [11] |

| Ewing's Sarcoma | Mouse Xenograft | Not specified | Tumor-selective stasis | [3] |

Experimental Protocols

In Vitro Pre-mRNA Cleavage Assay

This assay is crucial for determining the inhibitory activity of this compound on CPSF73.

Materials:

-

HeLa cell nuclear extract

-

In vitro transcribed 32P-labeled pre-mRNA substrate

-

This compound (Compound 2)

-

Cleavage reaction buffer (20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, 10% glycerol)

-

Proteinase K

-

Urea (B33335) loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Prepare cleavage reactions by combining HeLa nuclear extract with the cleavage reaction buffer.

-

Add varying concentrations of Compound 2 or DMSO (vehicle control) to the reactions and pre-incubate on ice.

-

Initiate the cleavage reaction by adding the 32P-labeled pre-mRNA substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding Proteinase K and incubating further to digest proteins.

-

Add urea loading buffer and heat the samples.

-

Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the results by autoradiography and quantify the cleavage products to determine the IC50 of this compound.

Compound-Immobilized Affinity Chromatography

This method was instrumental in identifying CPSF73 as the direct target of this compound.

Figure 2: Workflow for identifying the target of this compound.

Procedure:

-

Synthesize an analog of this compound with a linker for immobilization.

-

Covalently attach the this compound analog to chromatography resin beads.

-

Prepare a cell lysate from a relevant cell line (e.g., AML cells).

-

Incubate the immobilized this compound resin with the cell lysate to allow for binding of target proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the resin using a competitive ligand or by changing buffer conditions.

-

Identify the eluted proteins using mass spectrometry.

Poly(A) Site Sequencing (PAS-seq)

PAS-seq is a high-throughput method to globally map and quantify the usage of polyadenylation sites.

Procedure:

-

Isolate total RNA from cells treated with this compound or DMSO.

-

Select for poly(A)+ RNA using oligo(dT) beads.

-

Fragment the poly(A)+ RNA.

-

Perform reverse transcription using an oligo(dT) primer containing an adapter sequence.

-

Ligate a second adapter to the 5' end of the cDNA.

-

Amplify the resulting library by PCR.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to the reference genome to identify and quantify the usage of different poly(A) sites.

4-thiouridine (B1664626) (4sU) Sequencing (4sU-seq)

4sU-seq is used to measure nascent RNA transcription and can reveal transcriptional read-through events caused by this compound.

Procedure:

-

Label nascent RNA in cells by incubating with 4-thiouridine (4sU) for a short period.

-

Isolate total RNA.

-

Biotinylate the 4sU-containing RNA.

-

Separate the biotinylated nascent RNA from total RNA using streptavidin-coated magnetic beads.

-

Prepare a sequencing library from the enriched nascent RNA.

-

Perform high-throughput sequencing and bioinformatic analysis to assess transcription levels and read-through events.

Signaling Pathways and Logical Relationships

The inhibition of CPSF73 by this compound disrupts the canonical pre-mRNA 3' processing pathway, leading to downstream consequences that affect gene expression and cell fate.

Figure 3: Disruption of pre-mRNA processing by this compound.

Clinical Development

A clinical study in healthy human volunteers demonstrated that this compound was safe and well-tolerated at the tested doses.[12][13] The study also confirmed its ability to modulate cytokine production in response to an endotoxin (B1171834) challenge.[12]

While the preclinical data, particularly in AML and Ewing's sarcoma, are promising, information regarding the clinical development of this compound for oncology indications is limited in the public domain. As of the latest search, no active or completed clinical trials for this compound in cancer patients are registered on major clinical trial databases. Further information from the developing pharmaceutical company, Japan Tobacco Inc., would be required to ascertain the current clinical status of this compound in oncology.[14]

Conclusion

This compound represents a novel class of anti-cancer and anti-inflammatory agents with a unique, sequence-specific mechanism of action targeting the fundamental process of pre-mRNA 3' end formation. The discovery of CPSF73 as its direct target has not only provided a clear rationale for its observed biological activities but has also validated the pre-mRNA processing machinery as a druggable target. The extensive preclinical data, coupled with a favorable safety profile in healthy volunteers, underscores the therapeutic potential of this compound. Further clinical investigation in relevant patient populations is eagerly awaited to translate these promising preclinical findings into tangible clinical benefits. This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the potential of this compound and other CPSF73 inhibitors.

References

- 1. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of a cytokine inhibitor, this compound, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Japan Tobacco : Clinical Development (as of October 30,2025) | MarketScreener [marketscreener.com]

JTE-607: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607, a potent small molecule inhibitor, has emerged as a significant tool in cancer and inflammation research. Initially identified as a broad-spectrum cytokine inhibitor, its true mechanism of action was later elucidated as a selective, sequence-dependent inhibitor of the cleavage and polyadenylation specificity factor 73 (CPSF73), a critical endonuclease in pre-mRNA 3' end processing. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development.

Discovery and History

This compound was originally developed by Japan Tobacco Inc. as a multi-cytokine inhibitor with potent anti-inflammatory properties.[1] Early studies demonstrated its ability to suppress the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2] This activity suggested its potential therapeutic use in inflammatory diseases and sepsis.

Subsequent research unexpectedly revealed its potent anti-cancer activities, particularly against hematopoietic malignancies such as acute myeloid leukemia (AML) and Ewing's sarcoma.[3][4] This discovery prompted further investigation into its molecular target and mechanism of action. In 2019, it was independently discovered that this compound is a prodrug that, once intracellularly hydrolyzed to its active form (Compound 2), directly targets and inhibits CPSF73 (also known as CPSF3).[1][5] This finding was a pivotal moment in understanding the compound's biological effects and opened new avenues for its therapeutic application.

Mechanism of Action

This compound's mechanism of action is unique and highly specific. As a prodrug, it readily enters cells where it is converted by cellular esterases into its active carboxylic acid form, Compound 2.[6] Compound 2 then directly binds to the active site of CPSF73, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5][7]

The CPSF complex is essential for the 3' end processing of most eukaryotic pre-mRNAs. CPSF73 is the catalytic subunit responsible for cleaving the pre-mRNA at the polyadenylation site, a crucial step for generating mature, stable mRNA transcripts. By inhibiting CPSF73, this compound disrupts this fundamental process, leading to a cascade of downstream effects.

A remarkable feature of this compound's inhibitory activity is its sequence-specificity. The sensitivity of a given pre-mRNA to this compound-mediated inhibition is not uniform but is determined by the nucleotide sequence flanking the cleavage site.[7][8] This sequence-dependent inhibition leads to selective disruption of the processing of a subset of transcripts, which likely contributes to its specific efficacy against certain cancer types.

The inhibition of pre-mRNA processing results in a failure of transcription termination, leading to transcriptional read-through and the accumulation of unprocessed pre-mRNAs.[9] This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in susceptible cancer cells.[4]

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

In Vitro Cytokine Inhibition

This compound demonstrates potent inhibition of various pro-inflammatory cytokines in different cell types and species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cytokine | Cell Line / Species | IC50 (nM) | Reference |

| TNF-α | Human PBMCs | 11 | [2] |

| IL-1β | Human PBMCs | 5.9 | [2] |

| IL-6 | Human PBMCs | 8.8 | [2] |

| IL-8 | Human PBMCs | 7.3 | [2] |

| IL-10 | Human PBMCs | 9.1 | [2] |

| TNF-α | Rat PBMCs | 19000 | [2] |

| TNF-α | Mouse PBMCs | 1600 | [2] |

| IL-8 | Monkey PBMCs | 59 | [2] |

| IL-8 | Rabbit PBMCs | 780 | [2] |

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Acute Myeloid Leukemia (U-937 cells) | SCID Mice | Continuous infusion | Significantly prolonged survival | [10] |

| Pancreatic Ductal Adenocarcinoma | Nude Mice | Intraperitoneal injection | Attenuated tumor growth | [11] |

| Ewing's Sarcoma | Mouse Xenograft | Not specified | Tumor-selective stasis | [3] |

Experimental Protocols

In Vitro Pre-mRNA Cleavage Assay

This assay is crucial for determining the inhibitory activity of this compound on CPSF73.

Materials:

-

HeLa cell nuclear extract

-

In vitro transcribed 32P-labeled pre-mRNA substrate

-

This compound (Compound 2)

-

Cleavage reaction buffer (20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, 10% glycerol)

-

Proteinase K

-

Urea loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Prepare cleavage reactions by combining HeLa nuclear extract with the cleavage reaction buffer.

-

Add varying concentrations of Compound 2 or DMSO (vehicle control) to the reactions and pre-incubate on ice.

-

Initiate the cleavage reaction by adding the 32P-labeled pre-mRNA substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding Proteinase K and incubating further to digest proteins.

-

Add urea loading buffer and heat the samples.

-

Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the results by autoradiography and quantify the cleavage products to determine the IC50 of this compound.

Compound-Immobilized Affinity Chromatography

This method was instrumental in identifying CPSF73 as the direct target of this compound.

Figure 2: Workflow for identifying the target of this compound.

Procedure:

-

Synthesize an analog of this compound with a linker for immobilization.

-

Covalently attach the this compound analog to chromatography resin beads.

-

Prepare a cell lysate from a relevant cell line (e.g., AML cells).

-

Incubate the immobilized this compound resin with the cell lysate to allow for binding of target proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the resin using a competitive ligand or by changing buffer conditions.

-

Identify the eluted proteins using mass spectrometry.

Poly(A) Site Sequencing (PAS-seq)

PAS-seq is a high-throughput method to globally map and quantify the usage of polyadenylation sites.

Procedure:

-

Isolate total RNA from cells treated with this compound or DMSO.

-

Select for poly(A)+ RNA using oligo(dT) beads.

-

Fragment the poly(A)+ RNA.

-

Perform reverse transcription using an oligo(dT) primer containing an adapter sequence.

-

Ligate a second adapter to the 5' end of the cDNA.

-

Amplify the resulting library by PCR.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to the reference genome to identify and quantify the usage of different poly(A) sites.

4-thiouridine (4sU) Sequencing (4sU-seq)

4sU-seq is used to measure nascent RNA transcription and can reveal transcriptional read-through events caused by this compound.

Procedure:

-

Label nascent RNA in cells by incubating with 4-thiouridine (4sU) for a short period.

-

Isolate total RNA.

-

Biotinylate the 4sU-containing RNA.

-

Separate the biotinylated nascent RNA from total RNA using streptavidin-coated magnetic beads.

-

Prepare a sequencing library from the enriched nascent RNA.

-

Perform high-throughput sequencing and bioinformatic analysis to assess transcription levels and read-through events.

Signaling Pathways and Logical Relationships

The inhibition of CPSF73 by this compound disrupts the canonical pre-mRNA 3' processing pathway, leading to downstream consequences that affect gene expression and cell fate.

Figure 3: Disruption of pre-mRNA processing by this compound.

Clinical Development

A clinical study in healthy human volunteers demonstrated that this compound was safe and well-tolerated at the tested doses.[12][13] The study also confirmed its ability to modulate cytokine production in response to an endotoxin challenge.[12]

While the preclinical data, particularly in AML and Ewing's sarcoma, are promising, information regarding the clinical development of this compound for oncology indications is limited in the public domain. As of the latest search, no active or completed clinical trials for this compound in cancer patients are registered on major clinical trial databases. Further information from the developing pharmaceutical company, Japan Tobacco Inc., would be required to ascertain the current clinical status of this compound in oncology.[14]

Conclusion

This compound represents a novel class of anti-cancer and anti-inflammatory agents with a unique, sequence-specific mechanism of action targeting the fundamental process of pre-mRNA 3' end formation. The discovery of CPSF73 as its direct target has not only provided a clear rationale for its observed biological activities but has also validated the pre-mRNA processing machinery as a druggable target. The extensive preclinical data, coupled with a favorable safety profile in healthy volunteers, underscores the therapeutic potential of this compound. Further clinical investigation in relevant patient populations is eagerly awaited to translate these promising preclinical findings into tangible clinical benefits. This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the potential of this compound and other CPSF73 inhibitors.

References

- 1. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of a cytokine inhibitor, this compound, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Japan Tobacco : Clinical Development (as of October 30,2025) | MarketScreener [marketscreener.com]

JTE-607: A Technical Guide to its Mechanism of Action and Effects on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a potent, small-molecule inhibitor of multiple inflammatory cytokines. Initially developed for its anti-inflammatory properties, its precise mechanism of action has been elucidated, revealing a novel therapeutic target. This compound is a prodrug that, upon entering a cell, is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, known as Compound 2.[1][2][3] This active metabolite directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF-73), a critical RNA endonuclease.[1][3][4][5] By inhibiting CPSF3, this compound disrupts the 3'-end processing of pre-messenger RNA (pre-mRNA), leading to an accumulation of unprocessed transcripts and a subsequent reduction in the synthesis of mature mRNAs for key inflammatory cytokines.[1][3][5] This mechanism results in the broad-spectrum suppression of cytokines such as TNF-α, IL-1β, IL-6, and IL-8, demonstrating significant therapeutic potential in preclinical and clinical models of inflammation.[4][6][7]

Core Mechanism of Action: Inhibition of Pre-mRNA Processing

The anti-inflammatory effects of this compound are not mediated by common kinase inhibition but through a fundamental process in gene expression: mRNA maturation.

-

Cellular Uptake and Activation : this compound, a prodrug, passively diffuses across the cell membrane. Intracellularly, it is converted by the hydrolytic enzyme CES1 into its active carboxylic acid form, Compound 2.[1][2][3]

-

Target Engagement : The active Compound 2 directly binds to CPSF3, a 73-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5] CPSF3 functions as the endonuclease that cleaves pre-mRNA downstream of the poly(A) signal, a crucial step for generating a mature, translatable mRNA molecule.[1][5]

-

Inhibition of mRNA 3'-End Processing : By inhibiting the catalytic activity of CPSF3, this compound prevents the cleavage of pre-mRNAs.[3][8] This leads to a cellular accumulation of unprocessed pre-mRNAs for a subset of genes, including many pro-inflammatory cytokines.[1][5] Consequently, the production of mature, polyadenylated mRNA is suppressed, leading to a profound decrease in cytokine protein synthesis.[7] This inhibition is surprisingly sequence-specific, meaning not all transcripts are equally affected.[3][9]

Quantitative Data: In Vitro Cytokine Inhibition

This compound demonstrates potent, low-nanomolar inhibitory activity against the production of a wide array of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[4][7]

Table 1: IC50 Values of this compound in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) | Reference |

|---|---|---|

| TNF-α | 11 | [4][7] |

| IL-1β | 5.9 | [4][7] |

| IL-6 | 8.8 | [4][7] |

| IL-8 | 7.3 | [4][7] |

| IL-10 | 9.1 | [4][7] |

| GM-CSF | 2.4 ± 0.8 | [4] |

| IL-1RA | 5.4 ± 0.4 |[4] |

The inhibitory potency of this compound is highly specific to human cells, with significantly lower activity observed in other species.[7]

Table 2: Species-Dependent IC50 Values of this compound

| Species | Target Cytokine | IC50 (nM) | Reference |

|---|---|---|---|

| Monkey | IL-8 | 59 | [4] |

| Rabbit | IL-8 | 780 | [4] |

| Mouse | TNF-α | 1600 | [4] |

| Rat | TNF-α | 19000 |[4] |

Quantitative Data: In Vivo and Clinical Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of inflammation and in human clinical studies.

Table 3: Summary of In Vivo and Clinical Effects of this compound

| Model System | Treatment Details | Key Findings | Reference |

|---|---|---|---|

| Mouse Endotoxin (B1171834) Shock | 0.3-10 mg/kg i.v. before LPS challenge in C. parvum-sensitized mice. | Dose-dependent inhibition of mortality. Significant reduction in plasma TNF-α levels. | [4][7] |

| Human Endotoxemia | 8-hour i.v. infusion (0.1 mg/kg/h) with endotoxin challenge. | -79.5% reduction in endotoxin-induced IL-10 production (vs. placebo). | [6][10] |

| Human Endotoxemia | 8-hour i.v. infusion (0.3 mg/kg/h) with endotoxin challenge. | -86.2% reduction in endotoxin-induced IL-10 production (vs. placebo). -60% reduction in IL-1 Receptor Antagonist. -90.3% reduction in C-Reactive Protein. |[6][10] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Production Assay

This protocol outlines the methodology used to determine the IC50 values of this compound on cytokine production in human PBMCs.[7]

-

Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum. Cells are plated in 96-well plates.

-

Compound Treatment : this compound is dissolved in DMSO and serially diluted to achieve a range of final concentrations. The compound is added to the cells.

-

Stimulation : Cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli, to induce cytokine production.

-

Incubation : The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

-

Supernatant Collection : After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

Cytokine Measurement : The concentration of various cytokines (TNF-α, IL-1β, IL-6, etc.) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the cytokine production) is calculated.

Protocol 2: In Vivo Endotoxin Shock Model

This murine model is used to evaluate the protective effects of this compound against a lethal inflammatory challenge.[7]

-

Animal Model : Male C57BL/6 mice are used for the study.

-

Sensitization : To increase sensitivity to endotoxin, mice are first sensitized with an intraperitoneal (i.p.) injection of heat-killed Corynebacterium parvum. This step primes the immune system for a hyperinflammatory response.

-

Compound Administration : After a sensitization period (e.g., 7 days), mice are administered this compound via intravenous (i.v.) injection at varying doses (e.g., 0.3, 1, 3, 10 mg/kg). A vehicle control group is also included.

-

LPS Challenge : Shortly after this compound administration (e.g., 10 minutes), mice are challenged with a lethal i.p. dose of LPS to induce endotoxin shock.

-

Endpoint Monitoring :

-

Survival : Mortality is monitored over a defined period (e.g., 48 hours).

-

Biomarker Analysis : In separate cohorts, blood is collected at peak cytokine time points (e.g., 1-2 hours post-LPS) to measure plasma TNF-α levels via ELISA.

-

Protocol 3: Human Endotoxemia Model

This clinical protocol assesses the effects of this compound on a controlled inflammatory response in healthy volunteers.[6][10]

-

Study Design : A randomized, placebo-controlled, double-blind study is conducted in healthy male volunteers.

-

Infusion : Subjects receive a continuous 8-hour intravenous infusion of either this compound (at doses of 0.03, 0.1, or 0.3 mg/kg/h) or a matching placebo.

-

Endotoxin Challenge : Two hours after the start of the infusion, all subjects receive a bolus intravenous infusion of a standardized endotoxin (e.g., 30 unit/kg).

-

Sampling and Analysis : Blood samples are collected at multiple time points before, during, and after the endotoxin challenge. Plasma is analyzed for levels of key inflammatory cytokines (e.g., IL-10, IL-1ra) and biomarkers like C-Reactive Protein (CRP) using validated immunoassays.

Conclusion

This compound represents a novel class of anti-inflammatory agent that acts by inhibiting the fundamental process of pre-mRNA 3'-end processing. Its specific targeting of the CPSF3 endonuclease leads to a potent and broad-spectrum reduction in the production of key inflammatory cytokines. This mechanism has been validated through extensive in vitro, in vivo, and human clinical studies. The quantitative data underscores its low-nanomolar potency in human cells and its significant efficacy in mitigating systemic inflammation. For drug development professionals, this compound and its target, CPSF3, provide a promising new avenue for the treatment of severe, cytokine-driven inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a cytokine inhibitor, this compound, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

JTE-607: A Technical Guide to its Mechanism of Action and Effects on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a potent, small-molecule inhibitor of multiple inflammatory cytokines. Initially developed for its anti-inflammatory properties, its precise mechanism of action has been elucidated, revealing a novel therapeutic target. This compound is a prodrug that, upon entering a cell, is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, known as Compound 2.[1][2][3] This active metabolite directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF-73), a critical RNA endonuclease.[1][3][4][5] By inhibiting CPSF3, this compound disrupts the 3'-end processing of pre-messenger RNA (pre-mRNA), leading to an accumulation of unprocessed transcripts and a subsequent reduction in the synthesis of mature mRNAs for key inflammatory cytokines.[1][3][5] This mechanism results in the broad-spectrum suppression of cytokines such as TNF-α, IL-1β, IL-6, and IL-8, demonstrating significant therapeutic potential in preclinical and clinical models of inflammation.[4][6][7]

Core Mechanism of Action: Inhibition of Pre-mRNA Processing

The anti-inflammatory effects of this compound are not mediated by common kinase inhibition but through a fundamental process in gene expression: mRNA maturation.

-

Cellular Uptake and Activation : this compound, a prodrug, passively diffuses across the cell membrane. Intracellularly, it is converted by the hydrolytic enzyme CES1 into its active carboxylic acid form, Compound 2.[1][2][3]

-

Target Engagement : The active Compound 2 directly binds to CPSF3, a 73-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5] CPSF3 functions as the endonuclease that cleaves pre-mRNA downstream of the poly(A) signal, a crucial step for generating a mature, translatable mRNA molecule.[1][5]

-

Inhibition of mRNA 3'-End Processing : By inhibiting the catalytic activity of CPSF3, this compound prevents the cleavage of pre-mRNAs.[3][8] This leads to a cellular accumulation of unprocessed pre-mRNAs for a subset of genes, including many pro-inflammatory cytokines.[1][5] Consequently, the production of mature, polyadenylated mRNA is suppressed, leading to a profound decrease in cytokine protein synthesis.[7] This inhibition is surprisingly sequence-specific, meaning not all transcripts are equally affected.[3][9]

Quantitative Data: In Vitro Cytokine Inhibition

This compound demonstrates potent, low-nanomolar inhibitory activity against the production of a wide array of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[4][7]

Table 1: IC50 Values of this compound in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) | Reference |

|---|---|---|

| TNF-α | 11 | [4][7] |

| IL-1β | 5.9 | [4][7] |

| IL-6 | 8.8 | [4][7] |

| IL-8 | 7.3 | [4][7] |

| IL-10 | 9.1 | [4][7] |

| GM-CSF | 2.4 ± 0.8 | [4] |

| IL-1RA | 5.4 ± 0.4 |[4] |

The inhibitory potency of this compound is highly specific to human cells, with significantly lower activity observed in other species.[7]

Table 2: Species-Dependent IC50 Values of this compound

| Species | Target Cytokine | IC50 (nM) | Reference |

|---|---|---|---|

| Monkey | IL-8 | 59 | [4] |

| Rabbit | IL-8 | 780 | [4] |

| Mouse | TNF-α | 1600 | [4] |

| Rat | TNF-α | 19000 |[4] |

Quantitative Data: In Vivo and Clinical Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of inflammation and in human clinical studies.

Table 3: Summary of In Vivo and Clinical Effects of this compound

| Model System | Treatment Details | Key Findings | Reference |

|---|---|---|---|

| Mouse Endotoxin Shock | 0.3-10 mg/kg i.v. before LPS challenge in C. parvum-sensitized mice. | Dose-dependent inhibition of mortality. Significant reduction in plasma TNF-α levels. | [4][7] |

| Human Endotoxemia | 8-hour i.v. infusion (0.1 mg/kg/h) with endotoxin challenge. | -79.5% reduction in endotoxin-induced IL-10 production (vs. placebo). | [6][10] |

| Human Endotoxemia | 8-hour i.v. infusion (0.3 mg/kg/h) with endotoxin challenge. | -86.2% reduction in endotoxin-induced IL-10 production (vs. placebo). -60% reduction in IL-1 Receptor Antagonist. -90.3% reduction in C-Reactive Protein. |[6][10] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Production Assay

This protocol outlines the methodology used to determine the IC50 values of this compound on cytokine production in human PBMCs.[7]

-